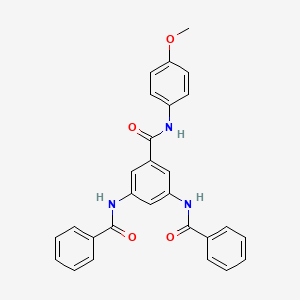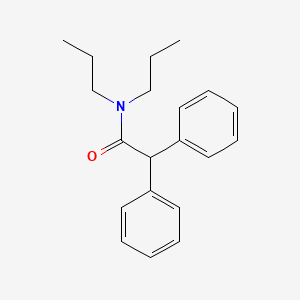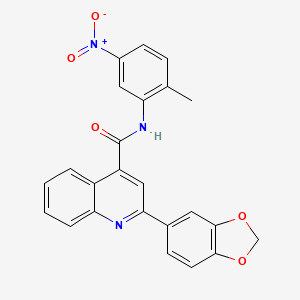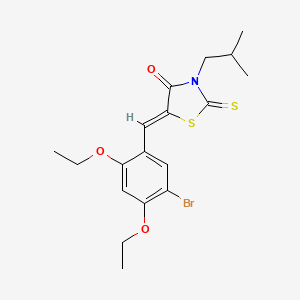
3,5-bis(benzoylamino)-N-(4-methoxyphenyl)benzamide
Descripción general
Descripción
3,5-bis(benzoylamino)-N-(4-methoxyphenyl)benzamide, commonly known as BBM, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
BBM exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways that are involved in disease progression. For example, BBM inhibits the activity of protein kinase CK2, which is overexpressed in many types of cancer and promotes cell growth and survival. BBM also inhibits the activity of beta-secretase, an enzyme that is involved in the formation of beta-amyloid peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
BBM has been shown to have various biochemical and physiological effects, depending on the disease and the specific target of the molecule. In cancer research, BBM has been shown to induce apoptosis (programmed cell death) and inhibit cell migration and invasion. In Alzheimer's disease research, BBM has been shown to reduce beta-amyloid peptide levels and improve cognitive function. In diabetes research, BBM has been shown to improve insulin sensitivity and reduce blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBM has several advantages for lab experiments, including its small size, high potency, and specificity for certain targets. However, BBM also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for BBM research, including the development of more potent and specific inhibitors, the investigation of BBM's potential for combination therapy with other drugs, and the exploration of BBM's therapeutic potential in other diseases. Additionally, further studies are needed to determine the optimal dosing and administration of BBM for different diseases and to assess its long-term safety and efficacy in humans.
In conclusion, BBM is a small molecule inhibitor that has shown promising therapeutic potential in various diseases. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways that are involved in disease progression. While BBM has several advantages for lab experiments, further research is needed to fully understand its therapeutic potential and to develop more potent and specific inhibitors.
Aplicaciones Científicas De Investigación
BBM has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, BBM has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In Alzheimer's disease research, BBM has been shown to inhibit the aggregation of beta-amyloid peptides, which are responsible for the formation of plaques in the brain. In diabetes research, BBM has been shown to improve insulin sensitivity and glucose metabolism.
Propiedades
IUPAC Name |
3,5-dibenzamido-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O4/c1-35-25-14-12-22(13-15-25)29-28(34)21-16-23(30-26(32)19-8-4-2-5-9-19)18-24(17-21)31-27(33)20-10-6-3-7-11-20/h2-18H,1H3,(H,29,34)(H,30,32)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQAIXWJCKCHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methylbenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3545209.png)
![2-{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B3545215.png)

![4-({3-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B3545240.png)
![methyl 2-[(2-methylbenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B3545243.png)
![1-[(4-isopropylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3545248.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B3545254.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide](/img/structure/B3545261.png)

![N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide](/img/structure/B3545276.png)
![methyl 2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B3545282.png)

![N~1~-(3-chloro-2-methylphenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3545305.png)
